![molecular formula C24H17N3O B2705469 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 476634-03-4](/img/structure/B2705469.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

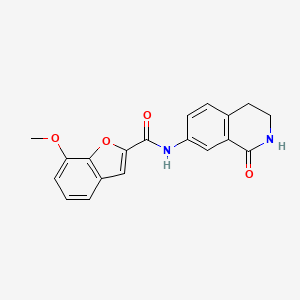

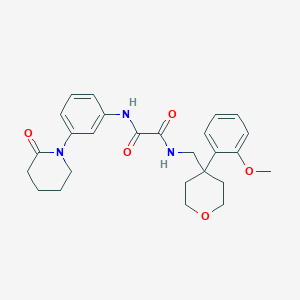

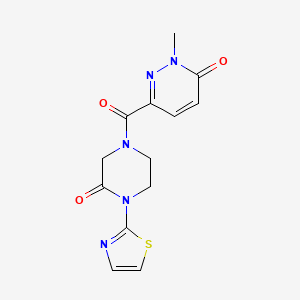

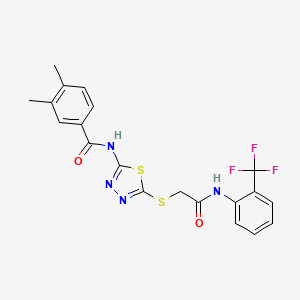

Description

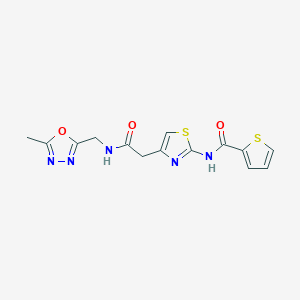

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide” is a compound based on a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability .

Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .

Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .

Chemical Reactions Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .

Physical And Chemical Properties Analysis

The compound has been characterized by IR, 1H NMR, 13C NMR, and mass spectra data .

Scientific Research Applications

- Imidazole-containing compounds, including our target molecule, have shown promising antimicrobial properties. Researchers have synthesized derivatives of 1,3-diazole (imidazole) with antibacterial, antifungal, and antiviral activities . Investigating the specific antimicrobial potential of our compound could be valuable.

- Yadav et al. synthesized a related compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide, and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis . Exploring the anti-tubercular potential of our compound could be an interesting avenue.

- Nitrogen-containing moieties play a crucial role in breast cancer treatment. Researchers have designed N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives through in silico screening, considering ADMET analysis and molecular docking studies . Investigating its potential as an estrogen biosynthesis inhibitor or other relevant targets could be significant.

- A benzimidazole thiourea moiety, similar to our compound, has unique properties related to elastase inhibition, free radical scavenging, and DNA binding . Further exploration of these properties could lead to novel therapeutic applications.

- Imidazole derivatives are present in drugs like omeprazole and pantoprazole, which are proton pump inhibitors used for treating acid-related gastrointestinal disorders . Investigating our compound’s potential in this context could be worthwhile.

- Imidazole-containing compounds have been associated with antitumor and anticancer effects . Exploring the specific mechanisms and potential applications of our compound in cancer therapy could be valuable.

Antimicrobial Activity

Anti-Tubercular Activity

Breast Cancer Treatment

Elastase Inhibition and DNA Binding

Gastrointestinal Disorders

Anticancer and Antitumor Activities

Mechanism of Action

Target of Action

Compounds with a similar benzimidazole nucleus have been known to interact with proteins and enzymes . They have been utilized extensively as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives, which share a similar structure, are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that n-(4-(1h-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide could have multiple effects at the molecular and cellular level .

Future Directions

The compound has shown promising results in terms of elastase inhibition, antioxidant activity, and DNA binding potential, pointing towards its potential for a variety of biological applications . Further studies could explore these properties in more detail and evaluate the compound’s potential for drug development.

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O/c28-24(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)23-26-21-10-3-4-11-22(21)27-23/h1-15H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTUHLKKJFEDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)

![2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride](/img/structure/B2705394.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)